3beta-GlycocholicAcid

Description

BenchChem offers high-quality 3beta-GlycocholicAcid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3beta-GlycocholicAcid including the price, delivery time, and more detailed information at info@benchchem.com.

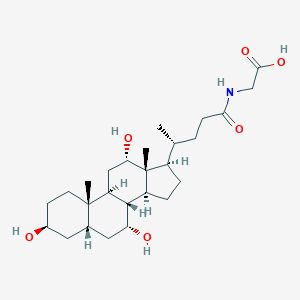

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-ACZMRKGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physiological Functions of 3β-Glycocholic Acid: A Stereochemical Outlier with Unique Signaling Roles

Abstract

Bile acids, traditionally viewed as digestive surfactants, are now recognized as systemic signaling molecules that regulate a vast network of metabolic and inflammatory pathways.[1][2] This regulation is mediated primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as TGR5.[3][4][5] The biological activity of a bile acid is exquisitely dependent on its stereochemistry, particularly the orientation of hydroxyl groups on the steroid nucleus. While the vast majority of primary bile acids possess a 3α-hydroxyl group, their 3β-epimers represent a small but functionally distinct sub-pool. This guide provides an in-depth technical exploration of 3β-Glycocholic Acid (3β-GCA), an epimer of the common conjugated bile acid, Glycocholic Acid (GCA). We will dissect its origins, its unique interactions with key cellular receptors, and its divergent physiological functions, highlighting its potential as a modulator of immune responses and metabolic homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of bile acid stereochemistry in health and disease.

Introduction: The Criticality of Stereochemistry in Bile Acid Signaling

Bile acids are amphipathic molecules synthesized from cholesterol in the liver.[1][6] Their classical functions include facilitating the emulsification and absorption of dietary fats and fat-soluble vitamins.[3][7] Beyond this digestive role, bile acids act as hormones, modulating gene expression and cellular function throughout the body.[1][8]

The structure of a bile acid dictates its function. Key structural features include the number and position of hydroxyl groups and their stereochemical orientation (α, pointing down, or β, pointing up).[6] The primary human bile acids, cholic acid and chenodeoxycholic acid, are characterized by a 3α-hydroxyl group. This specific orientation is crucial for their role as potent agonists for the Farnesoid X Receptor (FXR), the master regulator of bile acid, lipid, and glucose metabolism.[4][6]

3β-hydroxy bile acids are stereoisomers (epimers) of the more common 3α-forms. 3β-Glycocholic Acid is the glycine conjugate of 3β-cholic acid. While present at much lower concentrations, these molecules are not merely metabolic curiosities. Their altered three-dimensional structure can lead to dramatically different interactions with cellular receptors, often resulting in antagonistic or modulatory effects compared to their 3α counterparts. Understanding these differences is critical for deciphering the complete picture of bile acid signaling and for developing targeted therapeutics.

Caption: Simplified classification of bile acids based on origin and stereochemistry.

Biosynthesis and Metabolism of 3β-Hydroxy Bile Acids

The formation of the canonical 3α-hydroxyl configuration is a key step in primary bile acid synthesis. The pathway involves the enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), which initiates the conversion of the cholesterol-derived 3β-hydroxyl group to a 3-oxo group, a prerequisite for the eventual formation of the 3α-hydroxyl group.[9] Genetic defects in the HSD3B7 gene lead to an accumulation of 3β-hydroxy bile acids and are associated with progressive cholestatic liver disease, underscoring the importance of this conversion.[9]

There are two primary sources of 3β-hydroxy bile acids in the body:

-

Metabolic Intermediates: They can be minor intermediates in the bile acid synthesis pathway that escape complete conversion. For instance, 3β-hydroxy-5-cholenoic acid can be metabolized into the primary bile acid chenodeoxycholic acid in humans, representing a novel pathway that bypasses more toxic intermediates.[10]

-

Gut Microbiota Epimerization: The gut microbiome plays a crucial role in transforming primary bile acids into secondary bile acids. This process includes deconjugation, dehydroxylation, and epimerization. Specific gut bacteria can convert 3α-hydroxy bile acids into their 3β-epimers, contributing to the diversity of the circulating bile acid pool. For example, the secondary bile acid iso-deoxycholic acid (isoDCA), a 3β-epimer, is formed by microbial action in the colon.[11]

Core Physiological Functions and Receptor Interactions

The distinct stereochemistry of 3β-GCA governs its interaction with key bile acid receptors, leading to unique physiological outcomes that often contrast with its 3α counterpart.

Farnesoid X Receptor (FXR): From Agonist to Antagonist

FXR is a nuclear receptor that is highly expressed in the liver and intestine.[3][5] Activation of FXR by conventional 3α-bile acids like GCA, chenodeoxycholic acid (CDCA), and cholic acid (CA) initiates a transcriptional cascade that suppresses bile acid synthesis (via the SHP gene), promotes bile acid transport, and regulates lipid and glucose metabolism.[2][4]

The 3β-hydroxyl orientation fundamentally alters this interaction. While direct studies on 3β-GCA are limited, data from related 3β-hydroxy bile acids suggest they are weak activators or, more significantly, antagonists of FXR. This antagonistic action can block the signaling of potent 3α-agonists. This has profound physiological implications:

-

De-repression of Bile Acid Synthesis: By antagonizing FXR, 3β-bile acids can potentially lead to an increase in the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1]

-

Modulation of Inflammatory Responses: FXR activation has anti-inflammatory effects in the intestine. Antagonism by 3β-bile acids could therefore modulate intestinal immune homeostasis.

A notable example is the 3β-epimer isoDCA, which, through its actions on dendritic cells, has been shown to enhance the differentiation of peripherally induced regulatory T cells (Tregs), a key anti-inflammatory immune cell population.[11] This effect involves FXR signaling, suggesting a complex modulatory role rather than simple antagonism.[11]

Caption: Opposing effects of 3α- and 3β-bile acids on FXR signaling pathway.

TGR5 Receptor and Metabolic Regulation

TGR5 (also known as GPBAR1) is a G protein-coupled receptor expressed on the cell surface of various cells, including intestinal L-cells, macrophages, and sensory neurons.[3][12] TGR5 activation is linked to several beneficial metabolic effects:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances glucose-dependent insulin secretion.[4][12]

-

Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.

-

Anti-inflammatory Effects: In macrophages, TGR5 signaling can suppress inflammatory responses.

Bile acids are the endogenous ligands for TGR5.[4] The interaction is less sensitive to stereochemistry at the C3 position compared to FXR. However, the overall hydrophobicity and structure still influence binding affinity. TGR5 activation by bile acids has been implicated in mediating the pruritus (itch) and analgesia (pain relief) observed in cholestatic liver diseases, where bile acid levels are high.[13] The specific efficacy of 3β-GCA at the TGR5 receptor remains an area for active investigation, but it is expected to contribute to the overall metabolic signaling of the bile acid pool.

Summary of Receptor Interactions and Functional Outcomes

The distinct properties of 3β-GCA compared to its conventional 3α-epimer are summarized below.

| Feature | 3α-Glycocholic Acid (Conventional) | 3β-Glycocholic Acid (Epimer) |

| Stereochemistry | 3α-hydroxyl group | 3β-hydroxyl group |

| FXR Interaction | Potent Agonist | Weak Agonist / Antagonist |

| TGR5 Interaction | Agonist | Likely Agonist (Potency TBD) |

| Core Function | Suppresses bile acid synthesis, regulates lipid/glucose metabolism.[1][4] | De-represses bile acid synthesis, modulates immune function (e.g., Treg differentiation).[11] |

| Therapeutic Potential | Agonists used for cholestatic diseases (e.g., OCA).[6][14] | Antagonists/modulators could be useful in metabolic or inflammatory diseases. |

Methodologies for the Study of 3β-Glycocholic Acid

Studying the specific effects of bile acid epimers requires precise and validated methodologies capable of distinguishing between these closely related structures.

Experimental Protocol: Quantification of Bile Acid Epimers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying individual bile acids, including stereoisomers, in complex biological matrices.[15][16]

Objective: To separate and quantify 3β-GCA and 3α-GCA in a plasma or fecal sample.

Causality and Self-Validation: This protocol uses a C18 reversed-phase column, which separates molecules based on hydrophobicity. While GCA epimers have identical mass, their slightly different shapes can lead to different retention times, enabling chromatographic separation.[16] The use of tandem mass spectrometry (MS/MS) provides exquisite specificity by monitoring a specific precursor-to-product ion transition. The inclusion of a stable isotope-labeled internal standard (e.g., d4-GCA) is critical for trustworthy quantification, as it corrects for variations in sample extraction and instrument response.

Methodology:

-

Sample Preparation (Solid Phase Extraction):

-

Thaw 100 µL of plasma on ice.

-

Add 10 µL of an internal standard mix (containing d4-GCA at 1 µM).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of 50% methanol.

-

-

LC Separation:

-

Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1).

-

Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

-

GCA (3α and 3β): Precursor m/z 464.3 → Product m/z 74.1 (for the glycine fragment).

-

d4-GCA (Internal Standard): Precursor m/z 468.3 → Product m/z 74.1.

-

-

Analysis: Quantify peak areas for the endogenous analytes relative to the internal standard. Generate a standard curve using certified standards for both 3α-GCA and 3β-GCA to ensure accurate quantification.

-

Caption: Standard workflow for bile acid quantification using LC-MS/MS.

Experimental Protocol: FXR Activation/Antagonism Luciferase Reporter Assay

Objective: To determine if 3β-GCA acts as an agonist or antagonist of the Farnesoid X Receptor (FXR).

Causality and Self-Validation: This cell-based assay uses cells engineered to express FXR and a reporter gene (luciferase) linked to an FXR-responsive DNA element. If a compound activates FXR, the receptor will bind to the DNA and drive luciferase expression, producing light. An antagonist will block this effect. Including a known potent agonist (GW4064) as a positive control validates that the system is responsive, while a vehicle control (DMSO) sets the baseline. Testing the unknown compound in the presence of the positive control is the definitive test for antagonism.

Methodology:

-

Cell Culture:

-

Use a suitable cell line (e.g., HEK293T) transiently transfected with two plasmids: one expressing human FXR and its partner RXRα, and a second containing a luciferase gene downstream of an FXR response element (FXRE).

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Prepare treatment solutions in serum-free media.

-

Vehicle Control: 0.1% DMSO.

-

Positive Control Agonist: 1 µM GW4064.

-

Test Compound (Agonist Mode): 3β-GCA at various concentrations (e.g., 0.1 to 100 µM).

-

Test Compound (Antagonist Mode): 1 µM GW4064 + 3β-GCA at various concentrations.

-

-

Remove media from cells and add 100 µL of the prepared treatment solutions.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Luciferase Detection:

-

Remove treatment media.

-

Lyse the cells and add a luciferase substrate reagent (e.g., ONE-Glo™).

-

Measure luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to a co-transfected control reporter (e.g., β-galactosidase) or total protein to account for differences in cell number and transfection efficiency.

-

Agonist Activity: Compare the signal from 3β-GCA-treated wells to the vehicle control.

-

Antagonist Activity: Compare the signal from the GW4064 + 3β-GCA wells to the signal from GW4064 alone. A significant decrease indicates antagonism.

-

Therapeutic Potential and Drug Development Implications

The unique signaling profile of 3β-hydroxy bile acids opens up new avenues for therapeutic intervention.[17] While potent FXR agonists have been developed for liver diseases like primary biliary cholangitis, their utility can be limited by side effects.[6] Molecules with modulatory or antagonistic properties, such as 3β-bile acid derivatives, could offer a more nuanced approach for different conditions.

-

Inflammatory Bowel Disease (IBD): Given the ability of related 3β-bile acids to promote anti-inflammatory Treg cell differentiation, developing stable 3β-GCA analogs could be a novel strategy for treating IBD.[11]

-

Metabolic Syndrome: By antagonizing FXR in specific tissues, 3β-bile acids might beneficially alter lipid and glucose metabolism, although this is a complex area requiring further study.[17][18]

-

Cholestatic Liver Injury: In cholestasis, the accumulation of toxic bile acids drives liver damage.[19] An FXR antagonist could potentially reduce the expression of bile acid uptake transporters, protecting hepatocytes from injury.

Conclusion and Future Directions

3β-Glycocholic Acid and its related epimers are not merely byproducts of bile acid metabolism but are active signaling molecules with distinct physiological functions. Their ability to antagonize or modulate FXR, in stark contrast to the agonistic action of their 3α-counterparts, positions them as key players in the intricate crosstalk between metabolism and immunity. For drug development professionals, the stereochemical orientation of a bile acid is a critical design parameter. Future research should focus on synthesizing stable analogs of 3β-bile acids to fully characterize their receptor interaction profiles and evaluate their therapeutic potential in preclinical models of inflammatory and metabolic disease. A deeper understanding of how the gut microbiome regulates the balance of 3α- and 3β-bile acid epimers will also be crucial for developing next-generation therapeutics that target the gut-liver axis.

References

- Chiang, J. Y. L. (2013). Bile acids: chemistry, physiology, and pathophysiology. World Journal of Gastroenterology, 19(25), 3918-3926.

- Clinical Learning. (2025). Physiology of Bile – Synthesis, Composition & Secretion | USMLE Step 1. YouTube.

- Staels, B., & Fonseca, V. A. (2009). Bile acids and metabolic regulation: mechanisms and clinical responses to bile acid sequestration. Diabetes Care, 32(Suppl 2), S237–S245.

- Jha, P., & Ball, S. (2023). Physiology, Bile Acids. In StatPearls.

- Chiang, J. Y. L. (2009). Bile Acid Metabolism and Signaling. Comprehensive Physiology, 3(3), 1191–1212.

- Paik, J., & Sartor, R. B. (2020). Role of bile acids in inflammatory liver diseases. Frontiers in Immunology, 11, 1898.

- Alnouti, Y. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement.

- Pellicciari, R., & Fiorucci, S. (2018). Therapeutic targeting of bile acids. Therapeutic Advances in Gastroenterology, 11, 1756284818781215.

- Kim, D. H., & Kim, J. H. (2018). Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis.

- The Medical Biochemistry Page. (2025). Bile Acid Synthesis, Metabolism, and Biological Functions. themedicalbiochemistrypage.org.

- Setchell, K. D. R., & Vestal, C. H. (1985). General methods for the analysis of bile acids and related compounds in feces. Journal of Lipid Research, 26(8), 1012-1023.

- Sun, L., & Cai, J. (2022). Bile acids affect intestinal barrier function through FXR and TGR5. Frontiers in Physiology, 13, 989397.

- Caron, S., & Staels, B. (2023). Biological tuners to reshape the bile acid pool for therapeutic purposes in non-alcoholic fatty liver disease.

- Tarasova, A. S., & Fomchenkov, I. V. (2022). Bile Acids: Physiological Activity and Perspectives of Using in Clinical and Laboratory Diagnostics. Molecules, 27(19), 6523.

- van der Geest, R., & de Vries, M. (2021). Potential of therapeutic bile acids in the treatment of neonatal Hyperbilirubinemia. Scientific Reports, 11(1), 10034.

- Hagey, L. R., & Hofmann, A. F. (1986). Bile acid synthesis. Metabolism of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid. The Journal of Biological Chemistry, 261(25), 11805-11809.

- van der Wulp, M. Y. M., & de Vries, M. R. (2017). The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the Bile Acid Receptors FXR and TGR5. International Journal of Molecular Sciences, 18(11), 2262.

- Jiang, M., & Chen, D. (2021). The Role of Bile Acids in the Liver and Biliary Diseases. Journal of Liver Research, Disorders & Therapy, 7(1), 1-5.

- Zhang, Y., & Li, Y. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Endocrinology, 13, 868925.

- Sun, L., & Cai, J. (2022). Bile acids affect intestinal barrier function through FXR and TGR5. Frontiers in Physiology, 13, 989397.

- Xie, G., & Wang, X. (2016). The role of bile acids in cholestatic liver injury.

- Agilent Technologies. (2015). Quantification of Bile Acid by - Reversed Phase HPLC with Evaporative Light Scattering Detection.

- Carbone, C., & Macchione, G. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. International Journal of Molecular Sciences, 25(3), 1502.

- Stanimirov, B., & Keppler, D. (2021). Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery. Pharmaceutics, 13(9), 1380.

- The Journal of Clinical Investigation. (2013). The TGR5 receptor mediates bile acid-induced itch and analgesia. YouTube.

- Li, F., & Liu, Y. (2012). A sensitive labeling reagent and its application for determination of bile acids by HPLC-FLD-MS. Analytical Methods, 4(12), 4053-4060.

Sources

- 1. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 6. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer [mdpi.com]

- 9. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of bile acids in inflammatory liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 17. Therapeutic targeting of bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological tuners to reshape the bile acid pool for therapeutic purposes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Validated Approach to the Chemical Synthesis of 3β-Glycocholic Acid for Research Applications

Abstract: This document provides a comprehensive, field-proven protocol for the chemical synthesis of 3β-Glycocholic Acid, an isomeric form of the naturally prevalent glycocholic acid. Intended for researchers in biochemistry, pharmacology, and drug development, this guide details a robust methodology starting from a 3β-hydroxy bile acid precursor. The protocol emphasizes mechanistic rationale, self-validating quality control checkpoints, and rigorous characterization to ensure the synthesis of a high-purity final product suitable for downstream research applications.

Scientific Introduction & Strategic Overview

Glycocholic acid (GCA) is a primary conjugated bile acid, formed in the liver by the amidation of cholic acid with glycine.[1][2] Its canonical structure features hydroxyl groups at the 3α, 7α, and 12α positions of the steroid nucleus. The isomeric form, 3β-Glycocholic Acid, presents a different stereochemical orientation of the hydroxyl group at the C-3 position. While less common, understanding the biological activity of specific bile acid isomers is of growing interest in metabolic research and drug development, as stereochemistry can dramatically influence receptor binding and physiological function.[3][4]

This protocol outlines a reliable pathway for synthesizing 3β-Glycocholic Acid. The core of the synthesis is a peptide coupling reaction between the carboxylic acid moiety of a 3β-hydroxy bile acid and the amino group of glycine.

The strategic workflow is designed in discrete, verifiable stages:

-

Starting Material Selection: The synthesis commences with a bile acid already possessing the requisite 3β-hydroxyl stereochemistry, such as 3β-hydroxy-5-cholenoic acid. This choice obviates the need for complex stereochemical inversion steps.

-

Carboxylic Acid Activation: To facilitate amide bond formation, the C-24 carboxylic acid of the bile acid is converted into a more reactive intermediate. This protocol employs a mixed anhydride activation method, a classic and effective strategy for peptide synthesis.[5][6]

-

Amine Component Preparation: The carboxylic acid of glycine is protected as an ethyl ester to prevent its participation in the reaction, thereby directing the amidation to its amino group.

-

Coupling and Amide Bond Formation: The activated bile acid is reacted with glycine ethyl ester to form the N-acyl-amino acid ester.

-

Deprotection: The ethyl ester protecting group is removed via saponification to yield the final 3β-Glycocholic Acid product.

-

Purification and Characterization: The final product is purified by recrystallization and rigorously characterized using modern analytical techniques to confirm its structure and purity.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 3β-Glycocholic Acid.

Materials and Reagents

Ensure all reagents are of analytical grade or higher. All operations should be conducted in a well-ventilated fume hood.

| Reagent | Formula | MW ( g/mol ) | Supplier (Example) | CAS No. | Key Hazards |

| 3β-Hydroxy-5-cholenoic Acid | C₂₄H₃₈O₃ | 374.56 | Steraloids, Inc. | 520-97-8 | Irritant |

| Glycine Ethyl Ester HCl | C₄H₁₀ClNO₂ | 139.58 | Sigma-Aldrich | 623-33-6 | Irritant |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich | 121-44-8 | Flammable, Corrosive, Toxic |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Sigma-Aldrich | 541-41-3 | Flammable, Corrosive, Toxic |

| Acetone | C₃H₆O | 58.08 | Fisher Scientific | 67-64-1 | Highly Flammable, Irritant |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | VWR | 1310-73-2 | Corrosive |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | Fisher Scientific | 7647-01-0 | Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | 75-09-2 | Carcinogen, Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | 141-78-6 | Highly Flammable, Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | 7757-82-6 | Hygroscopic |

Detailed Synthesis Protocol

Part I: Synthesis of 3β-Glycocholic Acid Ethyl Ester (Intermediate)

This procedure is adapted from established methods for bile acid conjugation.[5][6]

1. Preparation of Reactants:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 3.75 g (10 mmol) of 3β-Hydroxy-5-cholenoic Acid in 50 mL of acetone.

-

Cool the suspension to 0-5 °C in an ice-water bath.

2. Formation of the Mixed Anhydride (Activation):

-

Slowly add 1.40 mL (10 mmol) of triethylamine to the cooled suspension with vigorous stirring. Stir for 15 minutes until a clear solution is obtained. The triethylamine acts as a base to deprotonate the carboxylic acid.

-

While maintaining the temperature between 0 °C and 5 °C, add 1.05 mL (11 mmol) of ethyl chloroformate dropwise over 20 minutes via the dropping funnel.

-

Causality: The reaction between the cholate anion and ethyl chloroformate forms a highly reactive mixed anhydride. Maintaining a low temperature is critical to prevent side reactions and decomposition of the anhydride.[5]

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

3. Amide Coupling Reaction:

-

In a separate beaker, dissolve 1.54 g (11 mmol) of glycine ethyl ester hydrochloride in 20 mL of cold water.

-

Add the aqueous glycine ethyl ester solution to the mixed anhydride reaction mixture in a single portion.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Mechanism: The nucleophilic amine of glycine attacks the electrophilic carbonyl carbon of the mixed anhydride, displacing the ethyl carbonate leaving group and forming the stable amide bond.[5]

4. Work-up and Isolation of the Intermediate:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the acetone.

-

Add 100 mL of water to the remaining aqueous solution, which may cause the product to precipitate.

-

Extract the aqueous phase three times with 50 mL portions of dichloromethane (DCM).

-

Combine the organic extracts and wash them sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3β-Glycocholic Acid ethyl ester as a white or off-white solid.

Part II: Saponification to 3β-Glycocholic Acid

1. Hydrolysis of the Ester:

-

Dissolve the crude ethyl ester intermediate in 50 mL of methanol in a 250 mL round-bottom flask.

-

Add 25 mL of 2M aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux (approx. 65-70 °C) and maintain for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (TLC System: Ethyl Acetate/Hexane 1:1).

2. Isolation and Purification of the Final Product:

-

Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water.

-

Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl with stirring. This will precipitate the free acid.

-

Self-Validation: The formation of a white precipitate upon acidification is a key indicator of successful deprotection.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Dry the solid in a vacuum oven at 50 °C overnight to yield crude 3β-Glycocholic Acid.

3. Recrystallization:

-

For final purification, dissolve the crude product in a minimal amount of hot acetone.

-

Slowly add water until the solution becomes turbid.

-

Reheat the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator at 4 °C overnight to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone/water (1:1), and dry under vacuum.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 3β-Glycocholic Acid.

| Technique | Purpose | Expected Results / Key Signals |

| ¹H NMR | Structural Confirmation | - Amide Proton (NH): A characteristic signal around δ 7.8-8.1 ppm.[7]- Glycine Methylene (CH₂): A doublet or multiplet around δ 3.7-3.8 ppm.[7]- Steroid Protons: Complex multiplets in the δ 0.6-4.0 ppm region. The C3-H proton (axial) is expected to show a distinct chemical shift and coupling pattern indicative of the β-hydroxyl orientation. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Amide Carbonyl: Signal around δ 172-175 ppm.- Carboxylic Acid Carbonyl: Signal around δ 175-178 ppm.- Glycine Methylene Carbon: Signal around δ 41-43 ppm.- C-3 Carbon: Signal shifted compared to the 3α isomer, typically around δ 71-73 ppm. |

| LC-MS | Purity & Mass Verification | - Purity: A single major peak on an HPLC chromatogram (>95% area). (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid gradient).[8]- Mass: Expected [M-H]⁻ ion at m/z 464.30. A characteristic fragment ion for the deprotonated glycine [Gly-H]⁻ should be observed at m/z 74.02 in MS/MS analysis.[9] |

| FT-IR | Functional Group Analysis | - O-H Stretch: Broad peak at ~3400 cm⁻¹ (hydroxyls and carboxylic acid).- N-H Stretch: Peak around 3300 cm⁻¹.- C=O Stretch: Strong peaks around 1720 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (amide I).- N-H Bend: Peak around 1550 cm⁻¹ (amide II). |

Concluding Remarks

This protocol provides a detailed and reproducible method for the synthesis of 3β-Glycocholic Acid. By explaining the causality behind each step—from the selection of a stereochemically defined precursor to the rationale for specific reaction conditions and purification strategies—this guide equips researchers with the necessary tools to produce this valuable isomeric bile acid with high purity. The integrated analytical checkpoints serve as a self-validating system, ensuring the integrity of the final compound for use in sensitive biological assays and drug development pipelines.

References

-

Frontiers. (2024). Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid. Available at: [Link]

- Google Patents. (n.d.). EP2427473B1 - Method for the synthesis of glycocholic acid.

-

Semantic Scholar. (n.d.). Bioconversion of 3beta-hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems. Available at: [Link]

-

PubMed. (n.d.). The Synthesis of Glycine Conjugated 3-oxo-bile Acids. Available at: [Link]

- Google Patents. (n.d.). WO2010128472A1 - Method for the synthesis of glycocholic acid.

-

Wikipedia. (n.d.). Bile acid. Available at: [Link]

-

YouTube. (2018). Bile Acid Synthesis | Classic and Alternative Pathways. Available at: [Link]

-

MDPI. (n.d.). Integration of Serum and Liver Metabolomics with Antioxidant Biomarkers Elucidates Dietary Energy Modulation of the Fatty Acid Profile in Donkey Meat. Available at: [Link]

-

PubChem. (n.d.). Glycocholic Acid. Available at: [Link]

-

PubMed. (n.d.). Treatment of bile acid amidation defects with glycocholic acid. Available at: [Link]

-

PubMed. (n.d.). Chemical synthesis of (22E)-3 alpha,6 beta,7 beta-trihydroxy-5 beta-chol-22-en-24-oic acid and its taurine and glycine conjugates: a major bile acid in the rat. Available at: [Link]

-

Oxford Academic. (2024). Glycodeoxycholic acid as alternative treatment in 3β-hydroxy-Δ5-C27-steroid-oxidoreductase: a case report. Available at: [Link]

-

PubMed. (n.d.). An improved purification procedure for conjugated bile acids using octadecyl-bonded silica cartridges. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Bile acids: regulation of synthesis. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz. Available at: [Link]

-

The Medical Biochemistry Page. (2025). Bile Acid Synthesis, Metabolism, and Biological Functions. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Treatment of Bile Acid Amidation Defects with Glycocholic Acid. Available at: [Link]

-

ResearchGate. (2025). Chemical synthesis of (22E)-3α,6β,7β-trihydroxy-5β -chol-22-en-24-oic acid and its taurine and glycine conjugates: A major bile acid in the rat. Available at: [Link]

-

ACS Publications. (n.d.). A Synthesis of Conjugated Bile Acids. I. Glycocholic Acid. Available at: [Link]

-

ClinicalTrials.gov. (2022). GlycoCholic Acid Treatment for Patients With Inborn Errors in Bile Acid Synthesis. Available at: [Link]

-

ResearchGate. (2025). Treatment of Bile Acid Amidation Defects With Glycocholic Acid. Available at: [Link]

-

J. Mex. Chem. Soc. (2024). Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Available at: [Link]

-

MDPI. (2022). Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome. Available at: [Link]

-

ResearchGate. (2025). Glycine and taurine conjugation of bile acids by a single enzyme: Molecular cloning and expression of human liver bile acid CoA:Amino acid N-acyltransferase. Available at: [Link]

-

Gallmet. (n.d.). An Overview of Bile-Acid Synthesis, Chemistry and Function. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Bile-acid-induced cell injury and protection. Available at: [Link]

-

MDPI. (n.d.). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Available at: [Link]

-

ScienceDirect. (n.d.). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Available at: [Link]

- Google Patents. (n.d.). EP3805244A1 - Synthesis of glycoconjugate derivatives of a bile acid.

-

SciELO México. (n.d.). Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains. Available at: [Link]

-

RSC Publishing. (2017). Exploration of metabolite signatures using high-throughput mass spectrometry coupled with multivariate data analysis. Available at: [Link]

-

ResearchGate. (2025). Bile acid synthesis. Metabolism of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid. Available at: [Link]

Sources

- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 2. Bile acid - Wikipedia [en.wikipedia.org]

- 3. Glycodeoxycholic acid as alternative treatment in 3β-hydroxy-Δ5-C27-steroid-oxidoreductase: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2427473B1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 6. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 7. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

experimental applications of 3β-Glycocholic Acid in vitro

An in-depth guide to the in vitro experimental applications of Glycocholic Acid for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of a Primary Bile Acid

Glycocholic Acid (GCA) is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with the amino acid glycine.[1] Physiologically, it is a crucial molecule for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[2][3] Beyond this classical role as a biological detergent, GCA has emerged as a critical signaling molecule, orchestrating a complex network of metabolic and cellular pathways through dedicated receptors.[4][5]

This guide focuses on the applications of the physiologically dominant 3α-hydroxy stereoisomer of Glycocholic Acid, which is the form ubiquitously studied and referenced in the literature. Its experimental utility stems from its dual nature: it is both a homeostatic regulator and, under conditions of cellular stress or accumulation as seen in cholestasis, a potent effector of cytotoxicity and inflammation.[6][7] This dichotomy makes GCA an invaluable tool for in vitro modeling of liver function, metabolic diseases, cancer cell biology, and inflammatory responses.

Here, we present a series of detailed application notes and protocols designed to leverage the multifaceted activities of GCA in a laboratory setting. We move beyond simple procedural lists to explain the scientific causality behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with confidence and insight.

Section 1: GCA as a Signaling Molecule: Interrogating Nuclear and Cell Surface Receptors

Scientific Rationale: The signaling functions of GCA are primarily mediated by two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled cell surface receptor TGR5 (GPBAR1).[4][8] As an endogenous ligand for FXR, GCA plays a pivotal role in the negative feedback regulation of bile acid synthesis and transport.[9][10] Its activation of TGR5, particularly in immune cells and enteroendocrine cells, modulates inflammation and glucose homeostasis.[11][12] In vitro assays that quantify the activation of these receptors are fundamental to understanding the pharmacological or physiological effects of GCA and screening for compounds that modulate these pathways.

Application Note 1.1: Assessing Farnesoid X Receptor (FXR) Activation with a Reporter Assay

Principle: This assay quantifies the ability of GCA to activate FXR. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, thereby driving their transcription. A reporter assay utilizes a plasmid containing a luciferase gene under the control of an FXRE promoter. When a suitable host cell line (e.g., HepG2) is co-transfected with this reporter and an FXR expression plasmid, the addition of an FXR agonist like GCA results in the production of luciferase, which can be measured by its luminescent output.

Protocol: FXR Transactivation Assay

-

Cell Culture and Transfection:

-

Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells/well in Williams' Medium E.[13] Allow cells to attach overnight.

-

Prepare a transfection mix containing:

-

pSG5-hFXR expression vector.

-

pGL4.74[hRluc/TK] Renilla luciferase control vector.

-

(hSHP-luc) FXR-responsive reporter vector.

-

-

Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.

-

Replace the transfection medium with fresh, serum-free culture medium and incubate overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of Glycocholic Acid (and a positive control, such as GW4064) in serum-free medium. A typical concentration range for GCA would be 1 µM to 200 µM.

-

Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate first and measure the luminescence on a plate reader.

-

Next, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

-

-

Data Analysis & Interpretation:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number variability.

-

Calculate the "Fold Induction" by dividing the normalized signal of the GCA-treated wells by the normalized signal of the vehicle control wells.

-

Plot the Fold Induction against the GCA concentration to generate a dose-response curve and determine the EC₅₀ value. This provides a quantitative measure of GCA's potency as an FXR agonist.

-

Application Note 1.2: Quantifying TGR5-Mediated cAMP Production

Principle: TGR5 is a Gs alpha subunit-coupled receptor. Ligand binding triggers adenylyl cyclase activation, leading to the conversion of ATP to cyclic AMP (cAMP).[12] Therefore, measuring the intracellular accumulation of cAMP is a direct readout of TGR5 activation. This is typically performed in a cell line overexpressing TGR5 to ensure a robust signal window.

Protocol: TGR5 cAMP Assay

-

Cell Culture:

-

Use a cell line stably expressing human TGR5, such as HEK293-TGR5 or THP-1-TGR5.[11]

-

Culture cells to ~80% confluency. For adherent cells, seed in a 96-well plate the day before the assay. Suspension cells can be washed and plated on the day of the assay.

-

-

Assay Procedure (Example using HTRF):

-

Prepare a serial dilution of GCA in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the degradation of newly synthesized cAMP.

-

Add the GCA dilutions to the cells. Include a vehicle control and a positive control (e.g., the specific TGR5 agonist INT-777).[14]

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Calculate the 665/620 ratio and normalize the data to the vehicle control.

-

The amount of cAMP produced is inversely proportional to the HTRF signal. Use the cAMP standard curve provided with the kit to convert the signal ratio to cAMP concentration.

-

Plot cAMP concentration against GCA concentration to generate a dose-response curve.

-

GCA Signaling Pathways Diagram

Caption: GCA signaling via TGR5 and FXR pathways.

Section 2: Investigating the Pro-Apoptotic Effects of GCA in Cancer Cells

Scientific Rationale: High concentrations of certain bile acids, including GCA, can be cytotoxic and induce apoptosis in various cancer cell types.[15] This effect is of significant interest for cancer research, both for understanding the pathology of gastrointestinal cancers and for exploring novel therapeutic strategies. Mechanistically, GCA-induced apoptosis can involve the mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the subsequent activation of initiator caspase-9 and executioner caspase-3.[15][16]

Application Note 2.1: Quantitative Analysis of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay is the gold standard for quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[17][18]

Protocol: Flow Cytometry for Apoptosis

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., Caco-2 or HL-60) in a 6-well plate at a density that will ensure they are sub-confluent (~70-80%) at the end of the experiment.[15][16]

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of GCA (e.g., 50, 100, 200 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. This is crucial as apoptotic cells often detach.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Set up appropriate gates based on unstained and single-stained control samples.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.

-

Data Presentation: Apoptosis Quantification

| Treatment | Viable Cells (%) (Q3: AV-/PI-) | Early Apoptotic (%) (Q4: AV+/PI-) | Late Apoptotic (%) (Q2: AV+/PI+) | Necrotic Cells (%) (Q1: AV-/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| GCA (100 µM) | 65.7 ± 4.5 | 22.1 ± 3.3 | 10.5 ± 2.1 | 1.7 ± 0.9 |

| GCA (200 µM) | 30.1 ± 5.2 | 35.8 ± 4.8 | 31.2 ± 4.1 | 2.9 ± 1.1 |

| Positive Control | 15.4 ± 3.9 | 40.3 ± 5.5 | 42.1 ± 6.0 | 2.2 ± 1.0 |

Data are representative mean ± SD from three independent experiments.

Application Note 2.2: Measuring Executioner Caspase-3/7 Activity

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. These enzymes cleave numerous cellular proteins, leading to the morphological and biochemical changes of apoptosis. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7. Cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well white-walled plate and treat with GCA as described in the protocol above (Application Note 2.1). The cell density should be optimized for the assay sensitivity.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data by subtracting the average luminescence of a "no-cell" blank control.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control cells.

-

Apoptosis Assessment Workflow Diagram

Caption: Workflow for assessing GCA-induced apoptosis.

Section 3: Evaluating GCA's Role in Modulating Inflammation

Scientific Rationale: Bile acids are potent immunomodulators. GCA can suppress inflammatory responses in immune cells, such as macrophages, primarily through the TGR5-cAMP-PKA signaling axis.[12] This pathway can inhibit the activation of key pro-inflammatory transcription factors like NF-κB, resulting in decreased production and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[12] An in vitro inflammation model using lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a robust system to study the anti-inflammatory potential of GCA.[19][20]

Application Note 3.1: In Vitro Macrophage Inflammation Model

Principle: This assay measures the ability of GCA to suppress the inflammatory response of macrophages stimulated with LPS. Macrophage cell lines like RAW 264.7 (murine) or differentiated THP-1 cells (human monocytic) are treated with GCA prior to being challenged with LPS. The level of pro-inflammatory cytokines secreted into the culture medium is then quantified as a measure of the inflammatory response. A reduction in cytokine levels in the GCA-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.

Protocol: Macrophage Cytokine Suppression Assay

-

Cell Culture and Differentiation (for THP-1):

-

Culture THP-1 monocytes. To differentiate them into macrophage-like cells, treat with 100-200 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours before the experiment.

-

For RAW 264.7 cells, no differentiation step is needed. Seed the cells in a 24-well plate to be ~80% confluent on the day of the experiment.

-

-

GCA Pre-treatment and LPS Stimulation:

-

Prepare dilutions of GCA in complete culture medium.

-

Remove the medium from the cells and add the GCA-containing medium. Pre-incubate for 1-2 hours. This allows GCA to engage its signaling pathways before the inflammatory stimulus.

-

Prepare an LPS solution (e.g., from E. coli O111:B4) at a concentration known to elicit a robust cytokine response (typically 10-100 ng/mL).

-

Add the LPS solution directly to the wells (except for the unstimulated control wells).

-

Incubate for an appropriate time to allow for peak cytokine secretion (e.g., 6 hours for TNF-α, 18-24 hours for IL-6).

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plates (if cells are in suspension) or carefully collect the culture supernatants without disturbing the cell monolayer.

-

Store supernatants at -80°C or analyze immediately.

-

Quantify the concentration of TNF-α, IL-6, or other cytokines of interest using a validated ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

-

Cell Viability Control:

-

It is essential to confirm that the observed reduction in cytokines is not due to GCA-induced cytotoxicity. After collecting the supernatant, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells in the plate.

-

Data Presentation: Cytokine Secretion

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (% of Control) |

| Untreated Control | < 15 | < 20 | 100 ± 5.1 |

| LPS (100 ng/mL) | 2540 ± 180 | 4850 ± 350 | 98 ± 4.3 |

| GCA (50 µM) + LPS | 1850 ± 150 | 3500 ± 280 | 99 ± 6.0 |

| GCA (100 µM) + LPS | 1120 ± 95 | 2100 ± 190 | 97 ± 5.5 |

Data are representative mean ± SD from three independent experiments.

References

-

Frontiers. (n.d.). Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid. Retrieved from [Link]

-

Gefen, T., et al. (2020). The Effect of glycocholic acid on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae. Frontiers in Microbiology, 11, 1793. Available at: [Link]

-

Kim, H. R., et al. (2013). Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60). Journal of Biomedical Science, 20(1), 38. Available at: [Link]

-

Ionescu, A. M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(5), 1259. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Cholic Acid? Retrieved from [Link]

-

Dr. Smily Pruthi. (2021). BILE ACID SYNTHESIS Biochemistry| Farnesoid X receptor| Role of FXR agonist in biliary cholangitis. YouTube. Available at: [Link]

-

Tampucci, S., et al. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. International Journal of Molecular Sciences, 25(2), 1195. Available at: [Link]

-

Sakai, Y., et al. (2020). Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function. Frontiers in Bioengineering and Biotechnology, 8, 574343. Available at: [Link]

-

Cincinnati Children's Hospital Medical Center. (2022). GlycoCholic Acid Treatment for Patients With Inborn Errors in Bile Acid Synthesis. ClinicalTrials.gov. Available at: [Link]

-

Vlaming, M. L., et al. (2017). Synthesis, in vitro and in vivo evaluation of 3β-[18F]fluorocholic acid for the detection of drug-induced cholestasis in mice. PLoS ONE, 12(3), e0173529. Available at: [Link]

-

Zhang, L., et al. (2023). Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes. Cellular Signalling, 101, 110508. Available at: [Link]

-

Nishikawa, M., et al. (2022). Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation. Scientific Reports, 12(1), 15152. Available at: [Link]

-

Bernsmeier, C., et al. (2020). Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction. Hepatology Communications, 4(6), 856-872. Available at: [Link]

-

Hirano, T., et al. (2019). In Vitro Assay System to Detect Drug-Induced Bile Acid-Dependent Cytotoxicity Using Hepatocytes. Methods in Molecular Biology, 1969, 149-157. Available at: [Link]

-

MDPI. (n.d.). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. Retrieved from [Link]

-

Aghaloo, T., et al. (2014). A three-dimensional in vitro model to quantify inflammatory response to biomaterials. Acta Biomaterialia, 10(11), 4767-4774. Available at: [Link]

-

Akshat, A., & Singh, D. (2023). Physiology, Bile Acids. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Katona, B. W., et al. (2007). Selective activation of the G-protein coupled receptor TGR5 by natural bile acids. Journal of Biological Chemistry, 282(47), 34213-34220. Available at: [Link]

-

MDPI. (2024). Pharmacological Mechanisms of Bile Acids Targeting the Farnesoid X Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Bile Acid Synthesis in Cell Culture. Retrieved from [Link]

-

Chiang, J. Y. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism. Gastroenterology, 145(1), 14-19. Available at: [Link]

-

El-Senduny, F. F., et al. (2021). Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. Molecules, 26(11), 3163. Available at: [Link]

-

MDPI. (n.d.). Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Pharmacology, 13, 847589. Available at: [Link]

-

van de Steeg, E., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Frontiers in Pharmacology, 13, 971359. Available at: [Link]

-

Thomas, C., et al. (2009). TGR5-Mediated Bile Acid Sensing Controls Glucose Homeostasis. Cell Metabolism, 10(3), 167-177. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Glycocholic Acid. PubChem Compound Database. Retrieved from [Link]

-

Kase, B. F., et al. (1987). In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid. Journal of Clinical Investigation, 80(4), 1034-1040. Available at: [Link]

-

Jafari, A., et al. (2021). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology, 12, 691764. Available at: [Link]

-

Eirefelt, S., et al. (2012). Comparison of Culture Media for Bile Acid Transport Studies in Primary Human Hepatocytes. International Journal of Hepatology, 2012, 987353. Available at: [Link]

-

Lee, Y. J., & Kim, M. S. (2021). Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets. Diabetes & Metabolism Journal, 45(5), 637-649. Available at: [Link]

-

Zupo, V., et al. (2022). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. Marine Drugs, 20(2), 114. Available at: [Link]

-

Ferrell, J. M., & Fiorino, E. K. (2020). TGR5 Signaling in Hepatic Metabolic Health. Nutrients, 12(9), 2598. Available at: [Link]

-

Staels, B., & Kuipers, F. (2007). Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration. Diabetes Care, 30(5), 1359-1367. Available at: [Link]

-

Looi, C. Y., et al. (2013). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 8(2), e56645. Available at: [Link]

-

Ma, K., et al. (2006). Farnesoid X receptor–Acting through bile acids to treat metabolic disorders. Trends in Molecular Medicine, 12(11), 505-512. Available at: [Link]

-

Anwer, M. S. (2004). INTRACELLULAR SIGNALING BY BILE ACIDS. Hepatology, 40(3), 540-550. Available at: [Link]

-

Randox Laboratories. (n.d.). Bile Acids Reagent. Retrieved from [Link]

-

Chen, H. L., et al. (2008). Inhibit multidrug resistance and induce apoptosis by using glycocholic acid and epirubicin. International Journal of Cancer, 123(5), 1188-1196. Available at: [Link]

Sources

- 1. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INTRACELLULAR SIGNALING BY BILE ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]

- 13. Comparison of Culture Media for Bile Acid Transport Studies in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibit multidrug resistance and induce apoptosis by using glycocholic acid and epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 19. A three-dimensional in vitro model to quantify inflammatory response to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application Note: Development of a Sensitive and Specific Immunoassay for 3β-Glycocholic Acid

Abstract

This application note provides a comprehensive guide for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 3β-Glycocholic Acid, a significant bile acid implicated in various physiological and pathophysiological processes. We present a detailed methodology, from immunogen preparation to assay validation, designed to equip researchers, scientists, and drug development professionals with the necessary protocols to establish a robust and reliable analytical tool for their studies. Our approach emphasizes scientific integrity, providing causal explanations for experimental choices and a framework for a self-validating system.

Introduction: The Significance of 3β-Glycocholic Acid

Bile acids are a family of steroids synthesized in the liver from cholesterol.[] They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[] Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as influence glucose homeostasis, lipid metabolism, and inflammatory responses.

3β-Glycocholic Acid is a glycine-conjugated bile acid. Its stereoisomer, glycocholic acid, is a major component of mammalian bile and is involved in the emulsification of fats.[2] Alterations in the profiles of bile acids, including minor species like 3β-Glycocholic Acid, are associated with various liver diseases, metabolic disorders, and potentially even cancer. Therefore, the ability to accurately quantify specific bile acids is of paramount importance for both basic research and clinical investigations.

While chromatographic methods like HPLC-MS/MS offer high sensitivity and specificity for bile acid analysis, they can be resource-intensive.[3] Immunoassays, particularly the ELISA format, provide a high-throughput, cost-effective, and sensitive alternative for the quantification of specific analytes in complex biological matrices.[4] This application note details the development of a competitive ELISA for 3β-Glycocholic Acid, a valuable tool for researchers in the field.

Principle of the Competitive ELISA

Due to its small molecular size, a traditional sandwich ELISA format is not feasible for 3β-Glycocholic Acid. Therefore, a competitive ELISA is the immunoassay of choice.[5] This assay, also known as an inhibition ELISA, relies on the competition between the 3β-Glycocholic Acid in the sample (unlabeled antigen) and a fixed amount of labeled 3β-Glycocholic Acid for a limited number of binding sites on a specific antibody.

The fundamental principle is an inverse relationship between the concentration of 3β-Glycocholic Acid in the sample and the signal generated. A high concentration of 3β-Glycocholic Acid in the sample will result in less binding of the labeled 3β-Glycocholic Acid to the antibody, leading to a weaker signal. Conversely, a low concentration of the target analyte will allow more labeled antigen to bind, producing a stronger signal.

Diagram: Competitive ELISA Workflow

Caption: Workflow of the competitive ELISA for 3β-Glycocholic Acid detection.

Detailed Protocols

This section provides a step-by-step guide for the key stages of developing the 3β-Glycocholic Acid immunoassay.

Immunogen and Coating Antigen Preparation

To elicit an immune response against a small molecule like 3β-Glycocholic Acid (a hapten), it must be conjugated to a larger carrier protein.[6] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the coating antigen in the ELISA.

Protocol 3.1.1: Conjugation of 3β-Glycocholic Acid to Carrier Proteins

-

Rationale: The carboxyl group of 3β-Glycocholic Acid can be activated to form a stable amide bond with the primary amine groups on the carrier protein. The choice of different carrier proteins for immunization and coating helps to minimize non-specific binding to the carrier protein itself during the assay.

-

Materials:

-

3β-Glycocholic Acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF), anhydrous

-

Carrier Protein (KLH or BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

-

Procedure:

-

Activation of 3β-Glycocholic Acid:

-

Dissolve 3β-Glycocholic Acid in anhydrous DMF.

-

Add NHS and DCC (or EDC) in a molar excess (e.g., 1.5-fold) to the bile acid.

-

Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester of 3β-Glycocholic Acid.

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein (KLH or BSA) in PBS.

-

Slowly add the activated 3β-Glycocholic Acid-NHS ester solution to the protein solution while gently stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-40 fold molar excess of the hapten is recommended.

-

Continue stirring the reaction at room temperature for 4 hours or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Dialyze the reaction mixture against PBS at 4°C for 48 hours with several buffer changes to remove unconjugated hapten and reaction byproducts.

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

-

Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to observe the mass shift of the carrier protein.

-

-

Monoclonal Antibody Production

The generation of high-affinity and specific monoclonal antibodies is critical for a reliable immunoassay. This process typically takes 6-8 months.[7]

Protocol 3.2.1: Generation of Monoclonal Antibodies against 3β-Glycocholic Acid

-

Rationale: The hybridoma technology allows for the production of a continuous supply of monoclonal antibodies with consistent characteristics.

-

Procedure Overview:

-

Immunization: Immunize mice with the 3β-Glycocholic Acid-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant) over a period of several weeks.[8]

-

Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.[8]

-

Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the 3β-Glycocholic Acid-BSA conjugate using an indirect ELISA. This initial screening identifies clones producing antibodies against the hapten.

-

Cloning: Isolate and clone the positive hybridoma cells to ensure the production of a single type of monoclonal antibody.[9]

-

Antibody Purification and Characterization: Purify the monoclonal antibodies from the hybridoma culture supernatant using protein A/G affinity chromatography. Characterize the antibodies for their isotype, affinity, and specificity.

-

Competitive ELISA Protocol

Protocol 3.3.1: Quantification of 3β-Glycocholic Acid

-

Materials:

-

Anti-3β-Glycocholic Acid monoclonal antibody

-

3β-Glycocholic Acid-BSA conjugate (coating antigen)

-

3β-Glycocholic Acid standard

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody (if the primary is not labeled)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Sample/Standard Diluent (e.g., Assay Buffer)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

96-well ELISA plates

-

-

Procedure:

-

Coating: Dilute the 3β-Glycocholic Acid-BSA conjugate in Coating Buffer to an optimal concentration (determined by checkerboard titration) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10]

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[10]

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Competitive Reaction:

-

Prepare a standard curve of 3β-Glycocholic Acid in Sample/Standard Diluent.

-

Add 50 µL of the standards or samples to the appropriate wells.

-

Immediately add 50 µL of the diluted anti-3β-Glycocholic Acid monoclonal antibody to each well.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Detection:

-

If the primary antibody is not labeled, add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate 3 times.

-

Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

-

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Assay Validation

A thorough validation is essential to ensure the reliability and reproducibility of the newly developed immunoassay. The following parameters should be assessed according to established guidelines.[11]

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity (Cross-Reactivity) | The ability of the antibody to distinguish 3β-Glycocholic Acid from other structurally related bile acids. | Cross-reactivity with closely related bile acids should be minimal (e.g., <5%). |

| Sensitivity (Limit of Detection, LOD) | The lowest concentration of 3β-Glycocholic Acid that can be reliably distinguished from zero. | Determined by the mean signal of the blank plus 2 or 3 standard deviations. |

| Precision (Intra- and Inter-Assay) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. | Coefficient of Variation (CV) should be <15%. |

| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking known amounts of 3β-Glycocholic Acid into samples. | Recovery should be within 80-120%.[5] |

| Linearity of Dilution | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. | Serial dilutions of a high-concentration sample should yield a linear response. |

Protocol 4.1.1: Cross-Reactivity Testing

-

Rationale: To ensure the assay specifically measures 3β-Glycocholic Acid, it is crucial to test the antibody's binding to other bile acids that may be present in biological samples.

-

Procedure:

-

Prepare standard curves for 3β-Glycocholic Acid and a panel of structurally related bile acids (e.g., glycocholic acid, taurocholic acid, cholic acid, chenodeoxycholic acid).

-

Determine the concentration of each bile acid that causes 50% inhibition of the maximum signal (IC50).

-

Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3β-Glycocholic Acid / IC50 of competing bile acid) x 100%

-

Sample Handling and Preparation

Proper sample collection and preparation are critical for accurate results.

-

Serum: Collect whole blood and allow it to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[12] Aliquot the serum and store at -80°C.

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge and store as described for serum.

-

Sample Pre-treatment: For complex matrices like serum or plasma, a sample clean-up step may be necessary to remove interfering substances (matrix effects).[4] This can include protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.[4]

Diagram: Sample Preparation Workflow

Caption: A general workflow for preparing biological samples for bile acid ELISA.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | - Insufficient washing- Antibody concentration too high- Blocking incomplete | - Increase number of washes- Optimize antibody dilution- Increase blocking time or try a different blocking agent |